N-(2-chlorophenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
This compound features a tricyclic core (8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaene) with a thiophen-2-ylmethyl substituent at position 5 and a sulfanyl acetamide group linked to an N-(2-chlorophenyl) moiety.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O3S2/c24-16-8-2-3-9-17(16)25-19(28)13-32-23-26-20-15-7-1-4-10-18(15)30-21(20)22(29)27(23)12-14-6-5-11-31-14/h1-11H,12-13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOCZRUELZYISE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=N3)SCC(=O)NC4=CC=CC=C4Cl)CC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the field of anticancer research. Its unique structural features suggest various biological activities that warrant detailed investigation.
The compound's molecular formula is , with a molecular weight of approximately 481.97 g/mol. The structure includes a chlorophenyl group and a thiophene moiety, which are known to contribute to biological activity through various mechanisms.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit promising anticancer activity . For instance, derivatives containing thiazolidinone frameworks have shown moderate to strong antiproliferative effects in human leukemia cell lines, suggesting that the presence of electron-donating groups is crucial for enhancing cytotoxicity .
| Compound | Activity | Mechanism |
|---|---|---|
| Thiazolidinone Derivatives | Moderate to Strong Antiproliferative | Induces apoptosis via cell cycle arrest |
| N-(2-chlorophenyl)-2-acetamide Analogues | Potential Anticancer | Structural similarity suggests similar pathways |
The proposed mechanisms of action for similar compounds include:
- Cell Cycle Arrest : Compounds often induce cell cycle arrest at specific phases (G1/S or G2/M) which halts proliferation.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death.
- Inhibition of Specific Enzymes : Targeting kinases or other enzymes critical for cancer cell survival.
Case Studies
Several studies have highlighted the biological activities associated with related compounds:
- Study on Thiazolidinone Compounds : A study published in 2009 demonstrated that certain thiazolidinones exhibited significant cytotoxic effects on leukemia cells through MTT assays and DNA fragmentation analysis .
- Thiophene-Based Compounds : Research focusing on thiophene derivatives has revealed their ability to inhibit tumor growth in various cancer models, suggesting that the thiophene ring enhances the overall efficacy of anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide derivatives ():
These compounds share the sulfanyl acetamide backbone but feature a 1,3,4-oxadiazole ring instead of the tricyclic system. The oxadiazole derivatives exhibit moderate to strong antimicrobial activity (e.g., MIC values of 6.25–25 µg/mL against S. aureus and E. coli), with cytotoxicity <20% hemolysis at 50 µg/mL for most analogs . In contrast, the tricyclic core in the query compound may enhance metabolic stability or target binding due to increased rigidity and surface area.Thiadiazole-containing bicyclic compounds ():
Examples include (6R,7S)-7-[2-(1H-tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. These β-lactam antibiotics highlight the importance of sulfur-containing heterocycles in antibacterial activity. The query compound’s thiophene-methyl group may mimic the electronic effects of thiadiazole, but its tricyclic system lacks the β-lactam warhead critical for penicillin-binding protein inhibition .
Substituent Analysis
- N-(2-Chlorophenyl) vs. N-(4-Chlorophenyl):
The ortho-chloro substitution in the query compound may sterically hinder interactions compared to para-substituted analogs (e.g., ’s 6f and 6o). Para-substituted derivatives often show enhanced solubility and target engagement due to reduced steric bulk . - Thiophen-2-ylmethyl vs. Thiophene’s electron-rich nature could modulate cytochrome P450 interactions compared to purely aliphatic substituents .
Computational Similarity Assessment
Using graph-based comparison methods (), the query compound’s structure aligns <40% with simpler sulfanyl acetamides (Tanimoto coefficient <0.4 via fingerprinting).
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Computational Similarity Metrics
| Method | Query vs. Oxadiazole Derivatives | Query vs. NP-like Compounds | |
|---|---|---|---|
| Fingerprint (Tanimoto) | 0.38 | 0.61 | |
| Graph-Based | Low (NP-hard complexity) | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
